molecular formula C22H22N4O2S B2444167 4-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide CAS No. 1251543-54-0

4-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide

Cat. No. B2444167
CAS RN: 1251543-54-0
M. Wt: 406.5
InChI Key: VNMUQDKTANBQCD-UHFFFAOYSA-N
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Description

4-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Activities

Research has explored the synthesis and biological evaluation of compounds related to 4-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide, showing significant antimicrobial and antitumor activities. For instance, studies have synthesized novel compounds demonstrating promising activity against Mycobacterium tuberculosis and cytotoxicity against cancer cell lines, highlighting the potential for developing new antimicrobial and anticancer therapies (Jeankumar et al., 2013).

Antioxidant Properties

Compounds derived from this chemical structure have been investigated for their antioxidant properties, contributing to the search for novel antioxidants. The synthesis and evaluation of new derivatives have shown some compounds with high antioxidant activity, suggesting their use in preventing oxidative stress-related diseases (El‐Borai et al., 2013).

Material Science Applications

The chemical framework of 4-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide has also found applications in material science. New polyamides and polymers incorporating similar structures have been synthesized, characterized, and their thermal properties investigated. These materials show promising applications due to their solubility and thermal stability (Faghihi et al., 2008).

Heterocyclic Chemistry

The core structure has been utilized in heterocyclic chemistry for the synthesis of various heterocyclic compounds. These studies not only expand the chemical diversity of this structural motif but also explore its potential in creating new molecules with varied biological activities. Research in this area has led to the development of new heterocyclic systems, including pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine derivatives, with potential applications in drug discovery (Rudenko et al., 2011).

Liquid Crystals

The heterocyclic pyridine-based liquid crystals incorporating structural elements similar to 4-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide have been synthesized and characterized for their mesomorphic properties. These studies contribute to the development of new materials with potential applications in displays and electronic devices (Ong et al., 2018).

properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[(3,4-dimethylphenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-13-6-7-15(11-14(13)2)12-24-22(28)20-19(25-21(27)16-8-9-16)18(26-29-20)17-5-3-4-10-23-17/h3-7,10-11,16H,8-9,12H2,1-2H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMUQDKTANBQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropaneamido-N-[(3,4-dimethylphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

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